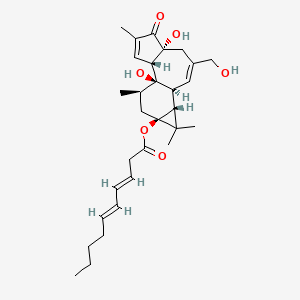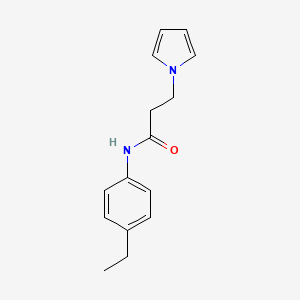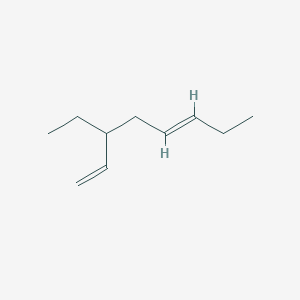
3-Ethyl-1,5-octadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-1,5-octadiene is an alkadiene that is 1,5-octadiene substituted by an ethyl group at position 3. It has a role as a metabolite.
Wissenschaftliche Forschungsanwendungen
Copolymerization and Polymer Chemistry
3-Ethyl-1,5-octadiene, often referred to as 1,7-octadiene in literature, plays a significant role in copolymerization processes. The copolymerization of ethylene and 1,7-octadiene using constrained-geometry catalysts results in unique insertion modes forming 1,5-disubstituted cyclononane units in the polymer chain (Naga & Toyota, 2004). Furthermore, the polymerization of ethylene with 1,7-octadiene and other non-conjugated dienes using a metallocene catalyst system has been studied, revealing significant effects on the copolymer's structure and degree of crosslinking (Pietikäinen et al., 2000).
Spectroscopy and Metal Complexes
Studies have also focused on the vibrational spectra of 1,5-cyclooctadiene complexes with various metallic ions. These studies provide insights into how these metal complexes, including those with gold and copper, interact with dienes like 1,7-octadiene (Leedham et al., 1973). Such research is crucial for understanding the nature of these compounds and their potential applications in catalysis and material science.
Catalysis and Synthesis
The role of 1,7-octadiene in catalytic processes has been explored as well. For instance, it is used in reactions involving rhenium compounds, where its interaction with decacarbonyldirhenium leads to the formation of complex organic structures (Joshi et al., 1968). Additionally, the catalytic synthesis of octadiene-1,7 from ethylene and cyclohexene using a heterogeneous catalyst highlights an innovative method for synthesizing this compound (Kustov & Furman, 2018).
Kinetic and Thermodynamic Studies
The pyrolysis of 1,7-octadiene has been studied to understand the stability of radicals formed during the process, such as allyl and 4-pentenyl radicals. This research provides valuable insights into the kinetic and thermodynamic properties of these compounds (Tsang & Walker, 1992).
Eigenschaften
Produktname |
3-Ethyl-1,5-octadiene |
|---|---|
Molekularformel |
C10H18 |
Molekulargewicht |
138.25 g/mol |
IUPAC-Name |
(5E)-3-ethylocta-1,5-diene |
InChI |
InChI=1S/C10H18/c1-4-7-8-9-10(5-2)6-3/h5,7-8,10H,2,4,6,9H2,1,3H3/b8-7+ |
InChI-Schlüssel |
DXYBMKOHVHUXNV-BQYQJAHWSA-N |
Isomerische SMILES |
CC/C=C/CC(CC)C=C |
SMILES |
CCC=CCC(CC)C=C |
Kanonische SMILES |
CCC=CCC(CC)C=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




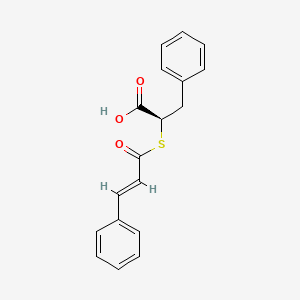
![(4E,18E)-11,12,13,14,16,17,27a-heptahydroxy-6'-(2-hydroxybutyl)-2,2,11,15,17,28-hexamethyl-2,3,3',3a,4',5',6,6',7,8,9,10,11,12,13,14,15,16,17,22,23,26,27,27a-tetracosahydro-20H-spiro[22,26-methanofuro[2,3-h][1,5]dioxacyclohexacosine-24,2'-pyran]-20-one](/img/structure/B1233802.png)
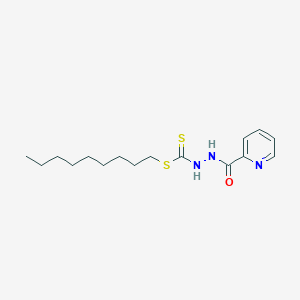

![(4E,7E,10E,13E,16E,19E)-N-[2-(3,4-dihydroxyphenyl)ethyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B1233807.png)
![3,5-diamino-N-[amino-[(2,4-dichlorophenyl)methylimino]methyl]-6-chloro-2-pyrazinecarboxamide](/img/structure/B1233808.png)
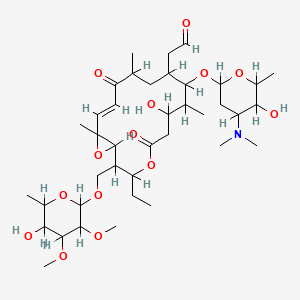
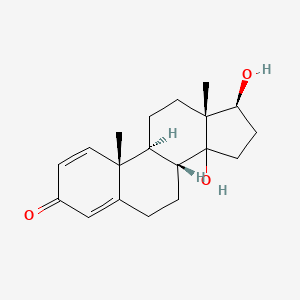
![[(1R)-1-[[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl]oxymethyl]-2-hexadecanoyloxy-ethyl] (Z)-octadec-9-enoate](/img/structure/B1233814.png)
![methyl (1R,2S,6R,8S,9S,13S,14S,15R)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B1233815.png)
